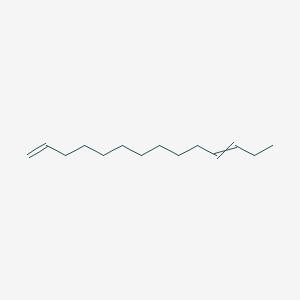
7,10-Bis(2,2-dibromoethenyl)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10-Bis(2,2-dibromoethenyl)fluoranthene is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of two dibromoethenyl groups attached to the fluoranthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Bis(2,2-dibromoethenyl)fluoranthene typically involves the bromination of fluoranthene followed by the introduction of ethenyl groups. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7,10-Bis(2,2-dibromoethenyl)fluoranthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.
Substitution: The dibromoethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene derivatives with hydroxyl or carbonyl groups, while reduction can produce less brominated fluoranthene compounds.
Applications De Recherche Scientifique
7,10-Bis(2,2-dibromoethenyl)fluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is conducted to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoranthene: The parent compound, lacking the dibromoethenyl groups.
7,10-Bis(4-bromophenyl)-8,9-diphenylfluoranthene: A derivative with different substituents.
7,10-Bis(4-bromophenyl)-8-nonyl-9-octylfluoranthene: Another derivative with alkyl substituents.
Uniqueness
7,10-Bis(2,2-dibromoethenyl)fluoranthene is unique due to the presence of dibromoethenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
| 135584-70-2 | |
Formule moléculaire |
C20H10Br4 |
Poids moléculaire |
569.9 g/mol |
Nom IUPAC |
7,10-bis(2,2-dibromoethenyl)fluoranthene |
InChI |
InChI=1S/C20H10Br4/c21-16(22)9-12-7-8-13(10-17(23)24)20-15-6-2-4-11-3-1-5-14(18(11)15)19(12)20/h1-10H |
Clé InChI |
IEEWXRWFYNETGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C=CC(=C4C3=CC=C2)C=C(Br)Br)C=C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/no-structure.png)
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)

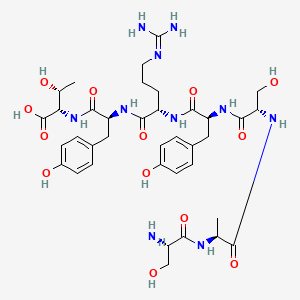
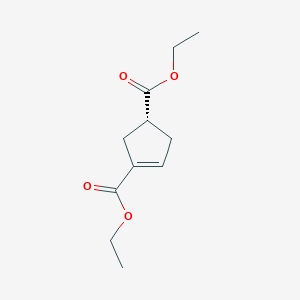
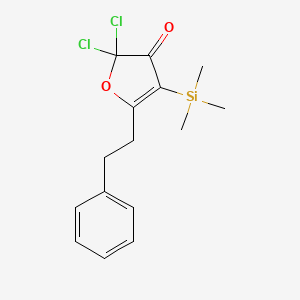

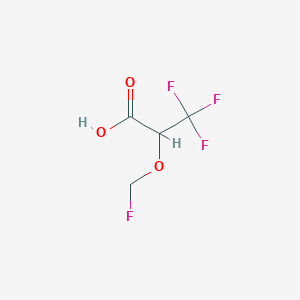
![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)
